Elacridar

Vue d'ensemble

Description

Il est principalement connu pour sa capacité à inhiber la glycoprotéine P et la protéine de résistance au cancer du sein, qui sont des transporteurs d'efflux impliqués dans la multirésistance aux médicaments dans les tumeurs . Ce composé a été étudié pour son potentiel à améliorer la biodisponibilité des médicaments co-administrés en inhibant ces transporteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Elacridar est synthétisé par une série de réactions chimiques impliquant plusieurs étapesDes détails spécifiques sur la voie de synthèse et les conditions de réaction ne sont pas facilement disponibles dans le domaine public, mais il implique généralement des techniques de synthèse organique standard telles que la condensation, la cyclisation et les modifications de groupes fonctionnels .

Méthodes de production industrielle

la production impliquerait la mise à l'échelle du processus de synthèse en laboratoire, assurant la pureté et la cohérence du produit final par des mesures rigoureuses de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Elacridar subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, généralement à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'hydroxyde de sodium .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des composés désoxygénés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour sa capacité à moduler l'activité des transporteurs d'efflux dans divers systèmes biologiques.

Mécanisme d'action

This compound exerce ses effets en inhibant la glycoprotéine P et la protéine de résistance au cancer du sein, qui sont des pompes d'efflux ATP-dépendantes à large spécificité de substrat . En inhibant ces transporteurs, this compound augmente la biodisponibilité des médicaments co-administrés, leur permettant d'atteindre des concentrations plasmatiques thérapeutiques . Cette inhibition est particulièrement utile pour surmonter la multirésistance aux médicaments dans le cancer, où les transporteurs d'efflux réduisent souvent l'efficacité des agents chimiothérapeutiques .

Applications De Recherche Scientifique

Enhancing Chemotherapeutic Efficacy

Combination Therapies

Elacridar has been studied extensively in combination with various chemotherapeutic agents to counteract drug resistance. For instance, when combined with imatinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML), this compound significantly reduced the effective concentration of imatinib needed to induce apoptosis in resistant cell lines. This synergy suggests a promising therapeutic strategy for overcoming resistance associated with efflux transporters .

CNS Drug Delivery

Research indicates that this compound can improve the CNS distribution of drugs by inhibiting P-gp at the blood-brain barrier (BBB). Studies involving genetically modified mice demonstrated that this compound significantly enhances the brain penetration of co-administered drugs, making it a valuable adjuvant in treating CNS tumors . The brain-to-plasma partition coefficient of this compound was notably higher in P-gp deficient mice, indicating its potential for targeting brain tumors effectively .

Treatment of Chagas Disease

This compound has also been investigated for its application in treating Chagas disease, caused by the parasite Trypanosoma cruzi. In studies combining this compound with existing antiparasitic drugs, researchers found that this compound could enhance the effectiveness of these treatments against resistant strains of the parasite. This approach leverages the ability of this compound to inhibit P-gp-mediated efflux, thereby increasing drug accumulation within parasitic cells .

Pharmacokinetic Enhancements

This compound has been shown to influence the pharmacokinetics of several drugs by increasing their area under the curve (AUC), which is a measure of drug exposure over time. For example, it has been reported to increase the AUC of sulfasalazine and statins like rosuvastatin and pitavastatin when administered concurrently . This property makes this compound a critical component in optimizing drug regimens for patients with complex medication needs.

Case Studies

Mécanisme D'action

Elacridar exerts its effects by inhibiting P-glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps with broad substrate specificity . By inhibiting these transporters, this compound increases the bioavailability of co-administered drugs, allowing them to reach therapeutic plasma concentrations . This inhibition is particularly useful in overcoming multidrug resistance in cancer, where efflux transporters often reduce the effectiveness of chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

Elacridar fait partie d'une classe de composés appelés inhibiteurs de la glycoprotéine P. Des composés similaires comprennent :

Zosuquidar : Un inhibiteur de la glycoprotéine P de troisième génération utilisé en développement clinique pour la thérapie du cancer.

This compound est unique dans sa double inhibition de la glycoprotéine P et de la protéine de résistance au cancer du sein, ce qui en fait un outil polyvalent en recherche et en applications thérapeutiques potentielles .

Activité Biologique

Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has garnered attention for its potential to enhance the efficacy of various therapeutic agents by overcoming multidrug resistance (MDR) in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Inhibition of Drug Transporters

this compound functions primarily as an inhibitor of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters responsible for the efflux of drugs from cells. By inhibiting these transporters, this compound increases the intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects. Studies have shown that this compound can significantly increase the brain penetration of various substrate drugs, including erlotinib, by disrupting the efflux mechanisms at the blood-brain barrier .

Pharmacokinetics

Dose-Dependent Effects

Research indicates that this compound exhibits dose-dependent pharmacokinetic behavior. At tracer doses, this compound's brain uptake is limited by P-gp and BCRP-mediated efflux. However, at higher doses (5 mg/kg), significant increases in brain activity uptake have been observed . A study reported that the uptake of carbon-11 labeled this compound was markedly higher in knockout mice lacking these transporters compared to wild-type mice, suggesting that its pharmacokinetics can differ substantially based on dosage and transporter presence .

Clinical Applications and Case Studies

Overcoming Resistance in Chronic Myeloid Leukemia (CML)

this compound has been investigated for its role in overcoming resistance to tyrosine kinase inhibitors (TKIs) such as imatinib in CML. A study demonstrated that combining this compound with imatinib allowed for a significant reduction in the required concentration of imatinib to induce apoptosis in resistant CML cell lines. The combination therapy showed a synergy score indicating strong interaction effects, suggesting a promising therapeutic strategy for resistant cases .

Enhancing Chemotherapy Efficacy

In preclinical models, this compound has been shown to enhance the efficacy of various chemotherapeutic agents by increasing their bioavailability and reducing efflux. For instance, a study involving rats indicated that this compound could increase brain distribution volumes of therapeutic agents up to 11-fold compared to baseline levels at maximum effective doses . This highlights its potential utility in treating CNS tumors where drug penetration is often a limiting factor.

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Transport Inhibition | This compound inhibits P-gp and BCRP, enhancing drug uptake | Potential for improving CNS drug delivery |

| CML Resistance | Combination with imatinib reduces required dosages significantly | New therapeutic options for resistant CML |

| Pharmacokinetics | Dose-dependent increase in brain uptake; higher doses lead to greater efficacy | Important considerations for dosing strategies |

Propriétés

IUPAC Name |

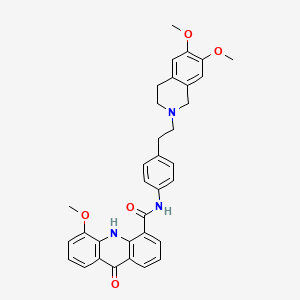

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162489 | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143664-11-3 | |

| Record name | Elacridar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elacridar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elacridar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACRIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.